molecular formula C19H17Cl2N3O4S B2669256 Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate CAS No. 341966-61-8

Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate

Cat. No. B2669256
CAS RN: 341966-61-8
M. Wt: 454.32
InChI Key: UQKTZGGTZMZEGT-UHFFFAOYSA-N
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Description

Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate is a useful research compound. Its molecular formula is C19H17Cl2N3O4S and its molecular weight is 454.32. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

An Expedient Phosphine-Catalyzed Annulation
Ethyl 2-methyl-2,3-butadienoate's reactivity, serving as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines in the presence of an organic phosphine catalyst, demonstrates the versatility of related compounds in facilitating regioselective synthesis processes. This methodology yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high efficiency, underscoring the potential utility of similarly structured compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).

Novel Preparation Methods for Thieno[2,3-d]pyrimidines
Research into the synthesis of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids reveals innovative preparation methods that could be applicable to related compounds. The direct formation of specific derivatives from precursor compounds in the presence of sodium carbonate in refluxing ethanol showcases the compound's relevance in the development of new synthetic routes for thieno[2,3-d]pyrimidine derivatives (Santilli, Kim, & Wanser, 1971).

Advancements in Pyridine and Pyrimidine Derivatives Synthesis
The synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions between specific acetate compounds and arylidinemalononitrile derivatives in ethanol/TEA solution highlights the compound's role in creating new pyridine and pyrimidine derivatives. These advancements provide insights into the versatility of ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate in facilitating complex chemical syntheses (Mohamed, 2014; Mohamed, 2021).

properties

IUPAC Name

ethyl 3-[[(2,6-dichlorophenyl)methoxyamino]methylideneamino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2N3O4S/c1-3-27-19(25)17-16(15-14(26-2)7-8-22-18(15)29-17)23-10-24-28-9-11-12(20)5-4-6-13(11)21/h4-8,10H,3,9H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKTZGGTZMZEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)OC)N=CNOCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate

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